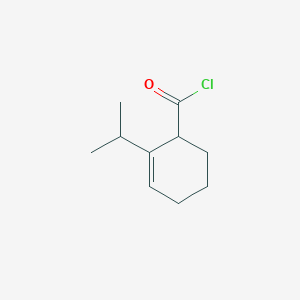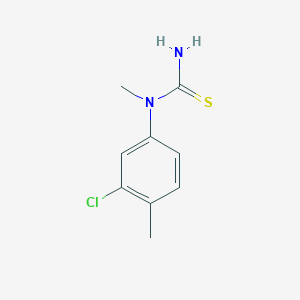
2,3-Dimethoxy-2-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-2-methylbutane is an organic compound with the molecular formula C7H16O2. It is a branched ether, characterized by the presence of two methoxy groups attached to a methylbutane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-2-methylbutane typically involves the reaction of 2-methyl-2-butene with methanol in the presence of an acid catalyst. The reaction proceeds via an electrophilic addition mechanism, where the double bond of 2-methyl-2-butene reacts with methanol to form the desired ether .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethoxy-2-methylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
2,3-Dimethoxy-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxy-2-methylbutane involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its reactions are typically governed by the nature of the functional groups and the reaction conditions .
Comparaison Avec Des Composés Similaires
2,2-Dimethylbutane: An isomer with a different arrangement of methyl groups.
2-Methylbutane: A simpler alkane with fewer functional groups.
2,3-Dimethoxybutane: A similar ether with a different substitution pattern
Uniqueness: 2,3-Dimethoxy-2-methylbutane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its branched structure and the presence of two methoxy groups make it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H16O2 |
|---|---|
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
2,3-dimethoxy-2-methylbutane |
InChI |
InChI=1S/C7H16O2/c1-6(8-4)7(2,3)9-5/h6H,1-5H3 |
Clé InChI |
JZHIJURQSGWECR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


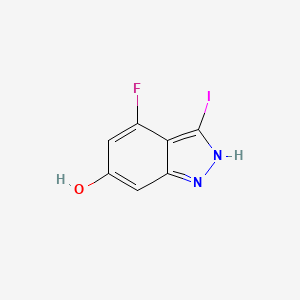

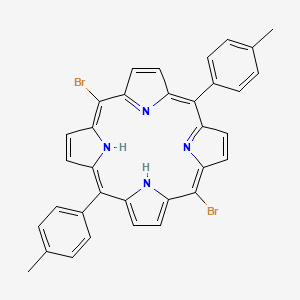
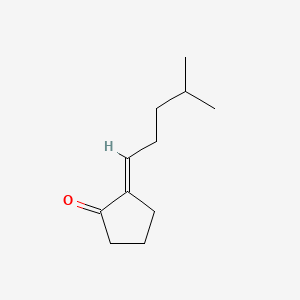
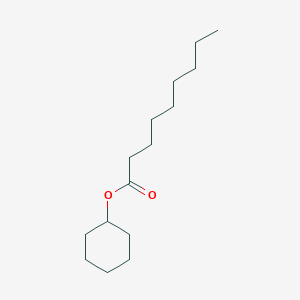
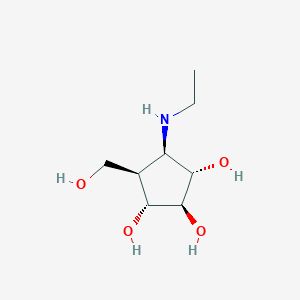
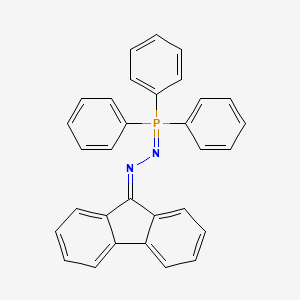

![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
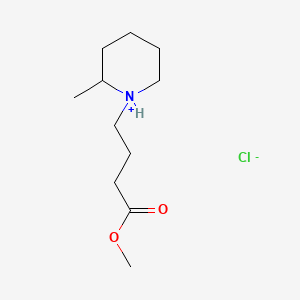
![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)
